(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 2763740-88-9
VCID: VC12000043
InChI: InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-5(7(11)12)3-8-2-4;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H/t4-,5+;
SMILES: C1C(CNCC1C(=O)O)C(=O)O.Cl
Molecular Formula: C7H12ClNO4
Molecular Weight: 209.63 g/mol

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis

CAS No.: 2763740-88-9

Cat. No.: VC12000043

Molecular Formula: C7H12ClNO4

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis - 2763740-88-9

Specification

CAS No. 2763740-88-9
Molecular Formula C7H12ClNO4
Molecular Weight 209.63 g/mol
IUPAC Name (3S,5R)-piperidine-3,5-dicarboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-5(7(11)12)3-8-2-4;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H/t4-,5+;
Standard InChI Key IGZHTNJGTMPGNX-JEVYUYNZSA-N
Isomeric SMILES C1[C@H](CNC[C@H]1C(=O)O)C(=O)O.Cl
SMILES C1C(CNCC1C(=O)O)C(=O)O.Cl
Canonical SMILES C1C(CNCC1C(=O)O)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₇H₁₂ClNO₄, with a molecular weight of 209.63 g/mol. Its structure features a piperidine backbone substituted with two carboxylic acid groups at the 3R and 5S positions, stabilized as a hydrochloride salt. The cis configuration ensures spatial proximity of the carboxylic groups, influencing its receptor-binding affinity.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2763740-88-9
Molecular FormulaC₇H₁₂ClNO₄
Molecular Weight209.63 g/mol
SolubilityEnhanced in aqueous solutions
StabilityStable under inert conditions

Stereochemical Considerations

The (3R,5S) stereochemistry is critical for its biological activity. Comparative studies on piperidine derivatives highlight that cis configurations, such as cis-3,5-dimethylpiperidine, exhibit distinct physicochemical behaviors, including lower density (0.794 g/cm³) and moderate solubility in chloroform and methanol . While the exact pKa of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride remains unmeasured, analogous cis-piperidine derivatives display pKa values around 10.52, suggesting similar basicity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride typically involves multi-step organic reactions. A common approach begins with N-benzylglycinate, employing chemoenzymatic methods to achieve high diastereoselectivity . Key steps include:

  • Enzymatic Resolution: A racemic mixture of 3,5-piperidine diol is subjected to lipase-catalyzed acetylation, yielding cis-(3R,5S)-diacetate with >90% diastereomeric excess .

  • Ru-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): This step ensures efficient conversion of meso-diols to the desired cis isomer .

  • Hydrolysis and Salt Formation: The diacetate undergoes hydrolysis to free carboxylic acids, followed by treatment with hydrochloric acid to form the hydrochloride salt .

A related synthesis of 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid achieved an 80.9% yield via hydrogenation and Boc-protection, underscoring the feasibility of large-scale production .

Analytical Validation

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are indispensable for confirming structural integrity. For instance, 1H^1H NMR of analogous cis-piperidine derivatives reveals distinct coupling patterns between axial and equatorial protons, while HPLC ensures >98% purity .

Biological Activity and Mechanistic Insights

Glutamate Receptor Antagonism

The compound exhibits non-specific antagonism toward ionotropic glutamate receptors, including NMDA, AMPA, and kainate subtypes. This broad activity is attributed to its structural mimicry of glutamate’s carboxylate groups, enabling competitive binding at receptor sites.

Table 2: Receptor Binding Affinity

Receptor SubtypeAntagonistic Activity (IC₅₀)Source
NMDA150 nM
AMPA320 nM
Kainate450 nM

Neuroprotective Effects

In vitro studies demonstrate that pretreatment with 10 μM of the compound reduces neuronal death by 60% in glutamate-exposed cortical cultures. This neuroprotection correlates with attenuated calcium influx and mitochondrial depolarization, hallmarks of excitotoxicity.

Comparison to Related Compounds

The nipecotic acid derivative (S)-SNAP-5114 shares structural similarities but shows selectivity for GABA transporters . In contrast, (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride’s broader receptor profile makes it a versatile tool for studying excitatory neurotransmission .

Applications in Neuropharmacology

Research Tools

As a pharmacological probe, it aids in mapping glutamate receptor distribution and function. Recent work utilized fluorescently tagged analogs to visualize receptor dynamics in live neurons.

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